5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-
Description
5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- (hereafter referred to by its full systematic name) is a partially hydrogenated quinoline derivative featuring a methyl group at the 6-position and a carboxylic acid moiety at the 5-position of the heterocyclic ring. The tetrahydro modification reduces aromaticity, conferring distinct electronic and steric properties compared to fully unsaturated quinolines.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h4-5,12H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXWVHMDHODDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208174 | |
| Record name | 1,2,3,4-Tetrahydro-6-methyl-5-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-62-5 | |
| Record name | 1,2,3,4-Tetrahydro-6-methyl-5-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168899-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-6-methyl-5-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that 5-quinolinecarboxylic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for microbial survival .
1.2 Anticancer Properties
Quinoline derivatives have been investigated for their anticancer effects. In vitro studies suggest that 5-quinolinecarboxylic acid can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This property positions it as a candidate for further development in cancer therapeutics .
Material Science
2.1 Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of functionalized polymers and materials. Its ability to form stable complexes with metal ions allows it to be used in the development of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .
2.2 Photovoltaic Applications
Recent studies have explored the use of quinoline derivatives in organic photovoltaic cells due to their ability to absorb light and facilitate charge transfer processes. Incorporating 5-quinolinecarboxylic acid into polymer blends has shown promise in enhancing the efficiency of solar energy conversion .
Analytical Chemistry
3.1 Chromatographic Applications
5-Quinolinecarboxylic acid is utilized as a derivatizing agent in chromatography for the analysis of amino acids and other biomolecules. Its ability to form stable derivatives enhances detection sensitivity and improves resolution during separation processes .
3.2 Sensor Development
The compound has been explored in the development of sensors for detecting metal ions and other analytes. Its chelating properties allow it to selectively bind to specific ions, making it useful for environmental monitoring and safety applications .
Case Studies
Mechanism of Action
The mechanism by which 5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely depending on the specific biological system and the desired outcome.
Comparison with Similar Compounds
5-Amino-6-Quinolinecarboxylic Acid (CAS 181283-83-0)
- Structure: Replaces the 6-methyl group with an amino (-NH₂) group while retaining the 5-carboxylic acid.
- Evidence suggests its relevance in antimicrobial and anticancer agent development due to increased electronic density at the quinoline core .
- Key Difference: The amino group may confer higher reactivity in nucleophilic substitutions compared to the methyl group in the primary compound.
5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride (CAS 1289646-93-0)
- Structure : Incorporates chlorine atoms at the 5- and 7-positions and exists as a hydrochloride salt.
- Properties: Chlorine substituents increase lipophilicity, enhancing membrane permeability, while the hydrochloride salt improves aqueous solubility.
- Key Difference : The dichloro substitution pattern may sterically hinder interactions with planar binding sites, unlike the less bulky methyl group in the primary compound.
Modifications to the Carboxylic Acid Group
Methyl 1,2,3,4-Tetrahydro-4,4-Dimethyl-6-Quinolinecarboxylate (CAS 1187933-49-8)
- Structure : Replaces the carboxylic acid with a methyl ester and introduces dimethyl groups at the 4-position of the tetrahydro ring.
- Properties: The ester group increases lipophilicity, favoring blood-brain barrier penetration. This derivative is studied as a prodrug or neuromodulator .
- Key Difference : Esterification reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acid), altering pharmacokinetics and metabolic pathways.
Heterocyclic Core Modifications
2-Oxo-1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid
- Structure : Features a ketone group at the 2-position of the tetrahydro ring.
- This compound is investigated for antioxidant properties due to its ability to stabilize free radicals .
- Key Difference : The ketone introduces a polarizable carbonyl group, which may compete with the carboxylic acid for hydrogen-bonding interactions.
Notes
- Handling: Tetrahydroquinoline derivatives may exhibit sensitivity to oxidation; storage under inert gas is recommended.
- Stability : The partially saturated ring increases susceptibility to ring-opening reactions under strong acidic/basic conditions.
- Research Gaps: Limited data exist on the primary compound’s exact biological targets; computational modeling could elucidate binding mechanisms.
Biological Activity
5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- (CAS Number: 168899-62-5) is a compound that has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various studies and data.
Chemical Structure and Properties
The chemical structure of 5-quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl- can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₁O₂
- SMILES : CN1C(C=C2)=C(CCC1)C=C2C(O)=O
- InChI Key : NSGXPBOALKQVNP-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a range of biological activities. The following sections detail specific areas of interest regarding the biological activity of 5-quinolinecarboxylic acid.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of quinoline derivatives. For instance:
- A study on substituted quinoline compounds demonstrated significant activity against Mycobacterium tuberculosis and other mycobacterial species. Compounds similar to or derived from quinoline showed higher efficacy than standard treatments such as isoniazid and pyrazinamide .
| Compound | Activity Against M. tuberculosis | IC50 (µM) |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | Yes | 8.0 |
| N-Cyclohexylquinoline-2-carboxamide | Yes | 7.5 |
Antioxidant Activity
The antioxidant potential of quinoline derivatives has also been explored. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress:
- A study evaluated the antioxidant activity using DPPH radical scavenging assays. The results indicated that certain modifications in the quinoline structure enhanced antioxidant efficacy significantly .
Anti-inflammatory Effects
Quinoline derivatives have been noted for their anti-inflammatory properties:
- In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases.
Case Study 1: Antimycobacterial Activity
In a comparative study involving various quinoline derivatives, researchers synthesized a series of compounds and tested their activity against M. tuberculosis. The results showed that certain derivatives exhibited IC50 values lower than traditional drugs, indicating a promising avenue for drug development against resistant strains of tuberculosis .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted how modifications in the quinoline structure affect biological activity. For example, the introduction of different substituents at specific positions on the quinoline ring significantly altered both antimicrobial and antioxidant activities .
Chemical Reactions Analysis
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety at position 6 can undergo esterification, amidation, or act as a directing group for further substitutions:
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Esterification : Treatment with acetic anhydride/acetic acid converts hydroxyquinolinecarboxylic acids (12a–d ) to acetylated derivatives (16a–d ) .
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Decarboxylation : Under thermal or catalytic conditions, the carboxylic acid group may be removed, enabling access to simpler tetrahydroquinoline scaffolds .
Catalytic and Steric Effects in Cyclization
Steric interactions between substituents (e.g., methyl groups) and catalysts significantly impact reaction outcomes:
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Cis selectivity : Larger R groups on intermediates (e.g., 32 ) promote pseudoaxial ester orientations, favoring cis-product formation during hydrogenation .
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Catalyst dependence : Pd/C favors dihydroquinoline (29 ) or fully aromatic quinoline (30 ), while Pt/C stabilizes tetrahydroquinoline (31 ) .
Multicomponent Reactions (MCRs)
Solvent-free MCRs enable efficient synthesis of complex tetrahydroquinoline derivatives:
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Arylmethylidenepyruvic acid route : Reaction with 1,3-cyclohexanediones and ammonium acetate under solvent-free conditions yields hexahydroquinolinecarboxylic acids (4a–f ) in 92%–98% yields .
General Procedure :
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Mix arylmethylidenepyruvic acid (1 ), 1,3-cyclohexanedione (2 ), and ammonium acetate.
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Grind in a mortar for 1.5 hours.
Oxidation and Hydrogen-Transfer Reactions
The tetrahydroquinoline core can undergo oxidation to dihydro- or fully aromatic quinolines:
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Doebner hydrogen-transfer : Imine intermediates react with pyruvic acid (3a ) to form dihydroquinolines (iii ), which oxidize to quinolines via hydrogen transfer .
Mechanistic Pathway :
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 5-Quinolinecarboxylic acid derivatives, and how can purity be validated?
- Methodology : A common approach involves multi-step organic synthesis, such as cyclization reactions or functionalization of pre-existing quinoline scaffolds. For example, nitro-substituted quinoline derivatives are synthesized via coupling reactions using anhydrous DMF as a solvent under controlled temperatures (25–50°C) .
- Validation : Purity should be confirmed using HPLC (≥95% purity threshold) and structural characterization via /-NMR spectroscopy. Mass spectrometry (MS) and FT-IR can verify molecular weight and functional groups .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Guidelines :
- Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact .
- Avoid skin exposure; wash thoroughly with water for 15 minutes if contact occurs .
- Store in sealed containers in dry, ventilated areas away from ignition sources .
Q. How can researchers obtain reliable physicochemical data for this compound?
- Approach : Refer to authoritative databases like NIST Chemistry WebBook for validated spectral data (e.g., IR, NMR) or PubChem for molecular properties (e.g., SMILES, InChIKey) . Experimental determination of melting points and solubility (in DMSO/water) is advised when literature data are inconsistent .
Advanced Research Questions
Q. How can contradictions in reported stability or reactivity data be resolved?
- Resolution Strategy :
- Cross-reference studies under similar conditions (e.g., pH, temperature). For example, discrepancies in thermal stability may arise from varying moisture levels during testing .
- Conduct controlled stability assays (e.g., accelerated degradation studies at 40°C/75% RH) and compare results with computational predictions (e.g., DFT calculations for bond dissociation energies) .
Q. What experimental designs are optimal for studying the biological activity of this compound?
- Protocol :
- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with appropriate controls. For HIV-1 or antimicrobial studies, reference pharmacopeial standards for analogous quinolinecarboxylic acids (e.g., elvitegravir’s HIV protease inhibition assays) .
- Validate activity via dose-response curves (IC/EC) and confirm target engagement using SPR or crystallography .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
